![molecular formula C20H18ClN3OS2 B2440024 3-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole CAS No. 620569-70-2](/img/structure/B2440024.png)
3-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole
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Overview
Description
The compound is likely an organic molecule with a triazole ring, which is a type of heterocyclic compound. The molecule also contains a benzothiophene group, which is a polycyclic aromatic system with a sulfur atom. The presence of the methoxy, chloro, and sulfanyl groups suggest that it may have interesting reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a click chemistry reaction or similar process. The benzothiophene could be formed through a cyclization reaction, and the various substituents could be added through substitution reactions .Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these rings and groups in space. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the various functional groups present. For example, the triazole ring might participate in reactions with electrophiles, and the sulfanyl group could be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar triazole ring and the various substituents could affect its solubility, boiling point, and melting point .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Research on organophosphorus compounds, specifically the synthesis and reactions of 1,2,4-triazolo derivatives, has been conducted, indicating the versatility of 1,2,4-triazole chemistry for creating compounds with potential applications in various fields, including materials science and pharmaceuticals (Moustafa, 1999).
Antimicrobial Activities : Several studies have synthesized new 1,2,4-triazole derivatives to evaluate their antimicrobial activities. These studies highlight the potential of 1,2,4-triazole compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Antitumor Activity : The design and synthesis of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains have been investigated, showing potential antitumor activity. This research opens up possibilities for using triazole derivatives in cancer therapy (Hu et al., 2008).
Synthesis of Benzothiopyran Derivatives : Studies have also focused on synthesizing 3-(substituted methyl)-2-phenyl-4H-1-benzothiopyran-4-ones, revealing significant antimicrobial activity against specific pathogens, indicating the importance of triazole and benzothiopyran derivatives in medicinal chemistry (Nakazumi et al., 1984).
Advanced Applications
- Molecular Docking and ADMET Analysis : Novel sulfur heterocyclic thiophene derivatives containing 1,2,3-triazole and pyridine moieties have been synthesized and evaluated for their potential as human topoisomerase IIα inhibiting anticancer agents. This research combines synthetic chemistry, computational studies, and biological evaluation, highlighting the multidisciplinary approach in drug discovery (Murugavel et al., 2019).
Future Directions
properties
IUPAC Name |
3-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-5-(2-phenylethylsulfanyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS2/c1-24-19(18-17(21)15-9-8-14(25-2)12-16(15)27-18)22-23-20(24)26-11-10-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPVWIDSEYYAFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCCC2=CC=CC=C2)C3=C(C4=C(S3)C=C(C=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole |
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